N-Methylol Minocycline (~90per cent)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

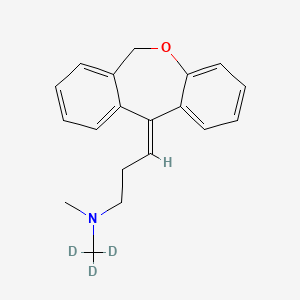

N-Methylol Minocycline is a compound with the molecular formula C24H29N3O8 . It has a molecular weight of 487.5 g/mol . It is also known by other names such as CY4ZWG343Z and N2-(Methylhydroxy)-minocycline .

Molecular Structure Analysis

The IUPAC name for N-Methylol Minocycline is (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-N-(hydroxymethyl)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide . The compound has 6 hydrogen bond donors and 10 hydrogen bond acceptors .Physical And Chemical Properties Analysis

N-Methylol Minocycline has a molecular weight of 487.5 g/mol, an XLogP3 of -0.8, a hydrogen bond donor count of 6, a hydrogen bond acceptor count of 10, and a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen

Development of Minocycline-Imprinted Hydrogels

Minocycline-imprinted hydrogels have been developed for controlled drug delivery in ocular disease treatments . An integrated computational and experimental study was conducted to investigate the relationship between design parameters and the drug loading/release performance of hydrogels . The study suggested that acrylic acid and itaconic acid are suitable monomers for imprinting minocycline . The hydrogels were synthesized with acrylic acid and three different amounts of cross-linker ethylene glycol dimethacrylate . The study indicated an optimum cross-linker amount of 2 mol% for controlled minocycline release from imprinted hydrogels .

Formulation of Minocycline-Loaded Nanoemulgel

A nanoemulgel of minocycline was formulated and optimized for improved drug delivery and longer retention time in the targeted area . Different o/w nanoemulsions were formulated by the oil phase titration method and optimized by pseudo-ternary phase diagrams . The optimized nanoemulsion was suspended in 1.0% w/v of Carbopol 940 gel to formulate the nanoemulgel . The nanoemulgel exhibited sustained-release behavior . This minocycline-containing nanoemulgel is expected to treat acne rosacea more effectively .

Minocycline-loaded nHAP/PLGA Microspheres

Minocycline-loaded nHAP/PLGA microspheres have been developed . These nanoparticles have the potential to expedite corneal wound healing and attenuate inflammation, thereby improving the treatment outcomes for CoNV and providing a new pharmaceutical option for alkali burns .

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of N-Methylol Minocycline can be achieved through a multistep process involving the conversion of Minocycline to N-Methyl Minocycline followed by the reaction with formaldehyde to form N-Methylol Minocycline.", "Starting Materials": [ "Minocycline", "Methanol", "Formaldehyde", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Minocycline is dissolved in methanol and reacted with sodium hydroxide to form N-Methyl Minocycline.", "The resulting N-Methyl Minocycline is then dissolved in water and reacted with formaldehyde in the presence of hydrochloric acid to form N-Methylol Minocycline.", "The product is then isolated through filtration and purification techniques such as recrystallization or chromatography." ] } | |

CAS-Nummer |

1075240-33-3 |

Produktname |

N-Methylol Minocycline (~90per cent) |

Molekularformel |

C24H29N3O8 |

Molekulargewicht |

487.509 |

IUPAC-Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-N-(hydroxymethyl)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C24H29N3O8/c1-26(2)13-5-6-14(29)16-11(13)7-10-8-12-18(27(3)4)20(31)17(23(34)25-9-28)22(33)24(12,35)21(32)15(10)19(16)30/h5-6,10,12,18,28-30,33,35H,7-9H2,1-4H3,(H,25,34)/t10-,12-,18-,24-/m0/s1 |

InChI-Schlüssel |

KIFXZUBVPDZBNZ-LRSHKJBPSA-N |

SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)NCO)O)O)O)O)N(C)C |

Synonyme |

N-Hydroxymethyl Minocycline; (4S,4aS,5aR,12aS)-4,7-bis(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-N-(hydroxymethyl)-1,11-dioxo-2-naphthacenecarboxamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-Methoxydiazenyl]benzoyl chloride](/img/structure/B590685.png)

![2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B590692.png)